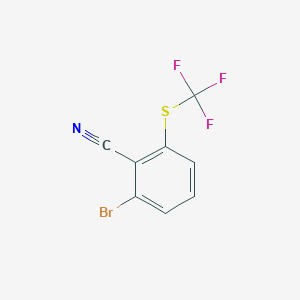

2-Bromo-6-(trifluoromethylthio)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethylsulfanyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVPKZKZISEIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Trifluoromethylthio Benzonitrile

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For 2-Bromo-6-(trifluoromethylthio)benzonitrile, the primary disconnections involve the carbon-heteroatom bonds, specifically the C-Br, C-S, and C-CN bonds.

The most common strategies emerge from these disconnections:

C-CN Bond Disconnection: This is a highly logical disconnection. The nitrile group can be introduced late in the synthesis from a corresponding aryl bromide via metal-catalyzed cyanation or from an aryl amine via the Sandmeyer reaction. This approach points to 1,3-Dibromo-2-(trifluoromethylthio)benzene as a key intermediate.

C-Br Bond Disconnection: This involves an electrophilic bromination step. The starting material would be 2-(Trifluoromethylthio)benzonitrile (B1621286) . The success of this route depends on the directing effects of the SCF3 and CN groups. Both are electron-withdrawing and generally meta-directing. Therefore, bromination of 2-(trifluoromethylthio)benzonitrile would be expected to yield the 4-bromo or 6-bromo isomer, potentially requiring separation.

C-SCF3 Bond Disconnection: This involves the introduction of the trifluoromethylthio group onto a pre-functionalized benzene (B151609) ring. A plausible precursor would be 2,6-Dibromobenzonitrile (B1367187) , which could react with a trifluoromethylthiolating agent.

These analyses suggest that the synthesis will likely pivot around a di-halogenated benzene derivative, with subsequent functionalization to install the remaining groups.

**2.2. Precursor Synthesis and Functionalization Routes

The synthesis of this compound is achieved by building upon simpler aromatic precursors and introducing the required functional groups in a specific order.

Bromination of an aromatic ring is a classic electrophilic aromatic substitution reaction. The choice of brominating agent and catalyst depends on the reactivity of the substrate. For deactivated rings, which are common in the synthesis of this compound due to the presence of electron-withdrawing groups, stronger conditions may be necessary.

Reagents and Conditions: Common methods employ molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or N-Bromosuccinimide (NBS) for a source of electrophilic bromine. google.com Vapor phase bromination at high temperatures represents another, albeit less common, method for certain trifluoromethyl-substituted benzenes. google.com

Directing Effects: The trifluoromethylthio (SCF3) and nitrile (CN) groups are both deactivating and meta-directing. If a synthesis proceeds through the bromination of 2-(trifluoromethylthio)benzonitrile, the reaction would yield a mixture of products, with substitution occurring meta to both groups, primarily at the C4 and C6 positions. This would necessitate chromatographic separation to isolate the desired this compound isomer.

| Reagent/Catalyst | Substrate Type | Typical Conditions | Reference |

| Br₂ / FeBr₃ | Deactivated Aromatics | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | google.com |

| N-Bromosuccinimide (NBS) / Acid | Activated or neutral aromatics | Acetonitrile (B52724) or DMF, RT | rsc.org |

| Br₂ (vapor phase) | Trifluoromethylbenzenes | High temperature (700-900°C) | google.com |

The trifluoromethylthio (SCF₃) group is valued in medicinal chemistry for its high lipophilicity and metabolic stability. researchgate.net Its introduction requires specialized reagents capable of transferring the SCF₃ moiety. These reagents can be categorized as nucleophilic, electrophilic, or radical sources of "SCF₃". alfa-chemistry.com

Nucleophilic Trifluoromethylthiolation: This approach often involves the reaction of an aryl halide with a metal trifluoromethanethiolate, such as copper(I) trifluoromethanethiolate (CuSCF₃) or silver(I) trifluoromethanethiolate (AgSCF₃). alfa-chemistry.comacs.orgacs.org These reactions typically require high temperatures and polar aprotic solvents like DMF or NMP. For the synthesis of the target molecule, an intermediate like 2,6-dibromobenzonitrile could be reacted with CuSCF₃ to substitute one of the bromine atoms.

Radical Trifluoromethylthiolation: These methods generate the trifluoromethylthio radical (•SCF₃), which can then add to an aromatic ring. researchgate.net These reactions can be initiated by light (photoredox catalysis) or thermal radical initiators and often offer milder reaction conditions. researchgate.netresearchgate.net

| Reagent | Reagent Type | Typical Substrate | Common Conditions | Reference |

| CuSCF₃ | Nucleophilic | Aryl Iodide, Aryl Bromide | DMF or Pyridine, 120-150°C | acs.orgacs.org |

| AgSCF₃ | Nucleophilic | Aryl Iodide, Aryl Bromide | NMP, 100°C | alfa-chemistry.com |

| Umemoto Reagent | Electrophilic/Radical | Alkenes, Arenes | Visible light, photocatalyst | researchgate.net |

The introduction of the nitrile group is a critical step that can be accomplished through several reliable methods.

Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine (aniline derivative) with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. chemicalbook.com A synthetic route employing this method would start with an amino precursor, such as 2-Bromo-6-(trifluoromethylthio)aniline.

Metal-Catalyzed Cyanation: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-CN bonds. The Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures, has largely been supplanted by these more efficient catalytic methods. organic-chemistry.org Palladium-catalyzed cyanations can utilize various non-toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and proceed under milder conditions with broad functional group tolerance. google.comorganic-chemistry.org This method is ideal for converting an aryl bromide, such as 1,3-Dibromo-2-(trifluoromethylthio)benzene, into the final product.

| Method | Cyanide Source | Catalyst | Key Features | Reference |

| Rosenmund-von Braun | CuCN | Stoichiometric Cu | High temperatures, polar solvent | organic-chemistry.org |

| Palladium-Catalyzed | Zn(CN)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Mild conditions, good yields | organic-chemistry.org |

| Palladium-Catalyzed | K₄[Fe(CN)₆] | Pd(II) source + ligand | Non-toxic cyanide source | google.com |

| Sandmeyer Reaction | CuCN | N/A (from diazonium salt) | Starts from an aniline (B41778) precursor | chemicalbook.com |

Metal-Catalyzed Coupling Approaches for Scaffold Assembly

Transition metal catalysis is indispensable for the efficient synthesis of this compound, particularly for forming the C-S and C-CN bonds. rsc.org

Copper-Catalyzed Trifluoromethylthiolation: The reaction between an aryl halide and CuSCF₃ is a cornerstone for introducing the SCF₃ group. This transformation is believed to proceed through a mechanism analogous to Ullmann-type couplings, involving oxidative addition of the aryl halide to the copper(I) center, followed by reductive elimination to form the C-S bond.

Palladium-Catalyzed Cyanation: As mentioned, palladium catalysis provides a powerful and versatile method for converting aryl bromides to benzonitriles. These reactions operate via a well-established catalytic cycle involving:

Oxidative Addition: The aryl bromide (Ar-Br) adds to the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation or Salt Metathesis: The cyanide anion replaces the bromide ligand on the palladium center.

Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the palladium center, forming the Ar-CN bond and regenerating the Pd(0) catalyst.

The use of specific ligands (e.g., phosphine-based ligands like dppf) is often crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step, leading to high yields and reaction efficiency. organic-chemistry.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Bromination: The mechanism involves the generation of a potent electrophile, typically Br⁺, from the reaction of Br₂ with a Lewis acid like FeBr₃. The aromatic ring acts as a nucleophile, attacking the Br⁺ to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the final step, a weak base removes a proton from the carbon bearing the bromine atom, restoring the ring's aromaticity and yielding the brominated product.

Copper-Mediated Cyanation (Rosenmund-von Braun): The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate. organic-chemistry.org This is followed by reductive elimination of the aryl nitrile product, regenerating a Cu(I) species that can continue the cycle. The high temperatures required reflect the significant activation energy for the oxidative addition step. organic-chemistry.org

Palladium-Catalyzed Cyanation: This process follows the standard catalytic cycle for cross-coupling reactions described in section 2.3. The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent, making it a more tunable and generally milder process than the traditional copper-mediated methods. google.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound would likely involve a key step: the introduction of the trifluoromethylthio (-SCF3) group onto a pre-existing bromo-benzonitrile scaffold, such as 2-bromobenzonitrile. A common method for this transformation is a copper-catalyzed nucleophilic trifluoromethylthiolation of an aryl halide. nih.govkaust.edu.sa The optimization of this reaction is critical for maximizing the yield and purity of the desired product.

Key parameters that require optimization include the choice of catalyst, ligand, solvent, temperature, and the nature of the trifluoromethylthiolating reagent. For instance, copper(I) bromide (CuBr) is often used as a catalyst, frequently in combination with a ligand like 1,10-phenanthroline (B135089) to enhance its reactivity and solubility. nih.gov The choice of solvent is also crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can significantly influence the reaction rate and yield. nih.gov Temperature is another critical variable, with some copper-catalyzed trifluoromethylthiolations proceeding efficiently even at room temperature when optimal solvent and ligand combinations are used. nih.gov

Research into analogous copper-catalyzed reactions highlights the importance of systematic screening of these parameters. For example, the yield of an aryl-SCF3 product can be highly dependent on the specific combination of the copper source and the ligand.

Below is an interactive data table illustrating a hypothetical optimization study for the copper-catalyzed trifluoromethylthiolation of an aryl bromide, based on typical findings in the literature.

| Entry | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuBr | None | DMF | 100 | 24 | 25 |

| 2 | CuI | 1,10-Phenanthroline | DMF | 100 | 18 | 78 |

| 3 | CuBr | 1,10-Phenanthroline | DMF | 100 | 18 | 85 |

| 4 | CuBr | 1,10-Phenanthroline | Acetonitrile | 80 | 24 | 65 |

| 5 | CuBr | 1,10-Phenanthroline | DMF | RT | 24 | 50 |

| 6 | CuOAc | 1,10-Phenanthroline | DMF | 100 | 18 | 72 |

Stereochemical and Regioselective Considerations in Synthesis

Stereochemistry: The target molecule, this compound, is achiral. It does not possess any stereocenters or elements of axial chirality. Therefore, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not a factor in its synthesis.

Regioselectivity: Regioselectivity is a paramount consideration. The synthesis must control the placement of the bromo, cyano, and trifluoromethylthio groups at the 1, 2, and 6 positions of the benzene ring. The final substitution pattern can be achieved by starting with a disubstituted precursor and introducing the final group.

The directing effects of the substituents already on the ring will govern the position of the incoming group in electrophilic aromatic substitution (EAS) reactions. libretexts.org

Cyano group (-CN): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. pressbooks.pub

Bromo group (-Br): Halogens are deactivating but are ortho-, para-directors. libretexts.orgpressbooks.pub

Trifluoromethylthio group (-SCF3): This group is generally considered to be electron-withdrawing and would likely act as a meta-director in EAS.

If one were to perform an electrophilic substitution on 2-bromobenzonitrile, the directing effects would be competing. The bromo group directs to its ortho (position 3) and para (position 5) positions, while the cyano group directs to its meta positions (positions 4 and 6). The outcome would depend on the reaction conditions and the relative strength of these directing effects. Introducing a group at position 6 would be electronically disfavored by the bromo group and sterically hindered.

A more plausible route would involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, where regioselectivity is controlled by the position of a leaving group (like a halogen). For instance, starting with 2,6-dibromobenzonitrile and performing a selective, mono-substitution with a trifluoromethylthiolating nucleophile could be a viable strategy. The challenge would be to achieve mono-substitution without significant formation of the disubstituted product. Copper-catalyzed reactions have been shown to be effective for the trifluoromethylthiolation of aryl halides, and the regioselectivity is dictated by the position of the halide. nih.govresearchgate.net

Scalable Synthesis and Process Development Research

The transition from a laboratory-scale synthesis to a large-scale industrial process for a compound like this compound presents several challenges common to the manufacturing of fluorinated organic molecules. acs.org

Reagent Cost and Availability: A primary consideration is the cost and handling of the trifluoromethylthiolating reagent. Reagents for introducing the -SCF3 group can be expensive, which can impact the economic viability of a large-scale process. pharmtech.com The supply chain for fluorinated building blocks can be complex. acs.org

Safety and Reaction Conditions: Fluorination reactions can be highly energetic and may involve hazardous reagents or byproducts. pharmtech.com For example, the use of gaseous reactants or the generation of toxic gases would require specialized equipment and stringent safety protocols. Process development would focus on identifying reagents and conditions that are not only efficient but also safe to handle on a large scale. This includes managing exotherms and pressures.

Continuous Flow Technology: Modern process development often explores the use of continuous flow reactors instead of traditional batch reactors. unimi.itmdpi.com Continuous flow synthesis offers several advantages for fluorination and trifluoromethylthiolation reactions, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and the potential for higher yields and purity. unimi.itlookchem.com A telescoped continuous flow process, where multiple reaction steps are connected without isolating intermediates, could offer significant efficiencies for the synthesis of this compound. unimi.it

Purification: On a large scale, purification by column chromatography is often impractical. Process research would aim to develop a synthesis that yields a product of high purity, which can be isolated by crystallization or distillation, minimizing the need for chromatographic methods.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of molecules like 2-Bromo-6-(trifluoromethylthio)benzonitrile. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and various electronic properties.

The electronic structure is heavily influenced by its substituents. The nitrile (-CN) and trifluoromethylthio (-SCF3) groups are strongly electron-withdrawing, while the bromine (-Br) atom is also electronegative but can exhibit some resonance effects. DFT calculations would likely reveal a significant polarization of the aromatic ring, with electron density drawn towards the -CN and -SCF3 groups. This is expected to create a relatively electron-deficient π-system.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals. For this compound, NBO analysis would quantify the charge distribution on each atom and the nature of the orbitals involved in the C-Br, C-S, and C-C bonds within the ring, as well as the C≡N triple bond. It would also highlight hyperconjugative interactions that contribute to the molecule's stability.

Illustrative Data from Quantum Chemical Calculations on Analogous Benzonitriles:

| Property | Illustrative Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates a high degree of molecular polarity. |

| Mulliken Atomic Charges | C-CN: positive; N: negative; S: positive; F: negative; Br: slightly negative | Shows the intramolecular charge distribution. |

| NBO Bond Orders | C-Br: ~0.9; C-S: ~1.0; C≡N: ~2.9 | Confirms the expected single and triple bond characters. |

Note: These values are hypothetical and intended for illustrative purposes, based on typical results for similarly substituted aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily centered around the rotation of the trifluoromethylthio group relative to the plane of the benzene (B151609) ring.

Conformational Analysis can be performed by systematically rotating the C(ring)-S bond and calculating the potential energy at each rotational angle. This would likely reveal the most stable conformation (the global minimum on the potential energy surface) and any rotational barriers. Steric hindrance between the bulky -SCF3 group and the adjacent bromine atom and nitrile group would be a major determinant of the preferred conformation. It is plausible that the most stable conformer would have the C-S bond oriented in a way that minimizes these steric clashes.

Molecular Dynamics (MD) Simulations can provide insights into the dynamic behavior of the molecule in different environments (e.g., in a solvent). MD simulations of this compound in a solvent like water or an organic solvent would show how the molecule's conformation fluctuates over time at a given temperature. acs.org These simulations can also reveal information about the solvation shell and intermolecular interactions with the solvent molecules. For instance, the polar nitrile group would be expected to interact favorably with polar solvents. stanford.edunih.gov

Reactivity Prediction through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated using quantum chemical methods.

HOMO: The HOMO represents the region of the molecule most likely to donate electrons in a reaction. In this molecule, the HOMO is expected to have significant contributions from the π-system of the benzene ring and possibly the lone pairs of the sulfur and bromine atoms.

LUMO: The LUMO represents the region of the molecule most likely to accept electrons. Due to the presence of the strongly electron-withdrawing nitrile and trifluoromethylthio groups, the LUMO is anticipated to be localized primarily on the aromatic ring and the C≡N bond, indicating that these are the most electrophilic sites.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The electron-withdrawing nature of the substituents would likely lead to a relatively low-lying LUMO and a stabilized HOMO, resulting in a moderate to large HOMO-LUMO gap, suggesting a compound that is kinetically stable but susceptible to nucleophilic attack at the electron-deficient sites.

Illustrative FMO Data for a Substituted Benzonitrile (B105546):

| Orbital | Energy (eV) | Characteristics |

| HOMO | -7.5 to -8.5 | Localized on the aromatic ring and heteroatoms. |

| LUMO | -1.0 to -2.0 | Primarily on the aromatic ring and electron-withdrawing groups. |

| HOMO-LUMO Gap | 6.0 to 7.0 eV | Suggests moderate reactivity. |

Note: These values are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathways

For this compound, several types of reactions could be computationally explored:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring makes it a candidate for SNAr reactions, where a nucleophile could potentially displace the bromine atom. Computational studies could model the approach of a nucleophile, locate the Meisenheimer complex intermediate, and calculate the activation energy for the reaction.

Reactions at the Nitrile Group: The nitrile group can undergo various transformations, such as hydrolysis or reduction. Computational modeling could elucidate the mechanisms of these reactions, for example, by modeling the step-wise addition of water in a hydrolysis reaction.

Cross-Coupling Reactions: The C-Br bond is a common handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). DFT calculations can be used to model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps.

Solvent Effects on Reactivity and Conformation

Solvents can have a profound impact on both the conformation and reactivity of a molecule. cdnsciencepub.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects.

For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. The rotational barrier of the -SCF3 group might also be altered in different solvents.

In terms of reactivity, a polar solvent could stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For example, in an SNAr reaction, a polar solvent would stabilize the negatively charged Meisenheimer complex, potentially lowering the activation energy. smf.mx

Ligand-Binding Studies and Non-Covalent Interactions

If this compound were to be investigated as a potential ligand for a biological target, such as an enzyme or receptor, computational docking and molecular dynamics simulations would be employed. nih.govresearchwithrutgers.compsu.edunih.gov

Molecular Docking would be used to predict the preferred binding orientation of the molecule within the active site of a protein. This would involve exploring various possible poses and scoring them based on their predicted binding affinity.

Non-covalent interactions are crucial for ligand binding. For this molecule, the following interactions would be of interest:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

π-π Stacking: The electron-deficient aromatic ring could engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Dipole-Dipole Interactions: The polar nitrile group could form favorable dipole-dipole interactions with polar residues.

Hydrophobic Interactions: The trifluoromethylthio group is highly lipophilic and would likely favor interactions with hydrophobic pockets in the binding site. researchgate.netx-mol.net

MD simulations of the protein-ligand complex could then be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately.

Development of Computational Models for Analogous Compounds

The computational data generated for this compound and a series of structurally related compounds can be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govwikipedia.orgresearchgate.netnih.gov

These models use statistical methods to correlate molecular descriptors (e.g., electronic properties, steric parameters, and hydrophobicity) with a particular activity or property. For example, a QSAR model could be developed to predict the biological activity of a series of substituted benzonitriles based on their calculated properties. Such models are valuable tools in rational drug design and materials science for predicting the properties of yet-to-be-synthesized compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of 2-Bromo-6-(trifluoromethylthio)benzonitrile. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish its unique molecular formula, C₈H₃BrF₃NS, from other potential formulas with the same nominal mass.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively). savemyexams.comlibretexts.orglibretexts.orgcsbsju.edu This results in the appearance of two molecular ion peaks of almost equal intensity, separated by two m/z units: the [M]⁺ peak corresponding to the molecule containing ⁷⁹Br, and the [M+2]⁺ peak for the molecule with ⁸¹Br. savemyexams.comyoutube.com This distinctive 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed under techniques like Electron Ionization (EI) would further corroborate the proposed structure. Expected fragmentation pathways include the loss of the bromine atom ([M-Br]⁺), cleavage of the trifluoromethyl group ([M-CF₃]⁺), or loss of the entire trifluoromethylthio substituent ([M-SCF₃]⁺).

Table 1: Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| C₈H₃BrF₃NS | [M]⁺ | 282.9182 | 284.9162 |

| C₈H₃F₃NS | [M-Br]⁺ | 204.9914 | - |

| C₇H₃BrNS | [M-CF₃]⁺ | 213.9202 | 215.9182 |

| C₈H₃BrFN | [M-SCF₃]⁺ | 198.9433 | 200.9412 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in this compound. A combination of 1D and 2D NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the influence of its unique substituents.

The ¹H NMR spectrum is expected to be complex due to the 1,2,3-trisubstitution pattern on the benzene (B151609) ring, which renders the three aromatic protons chemically non-equivalent. ias.ac.in These protons would form a complex multiplet system (an ABC spin system) in the aromatic region, typically between δ 7.5 and 8.0 ppm. jove.comlibretexts.org

The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to resonate around δ 117-120 ppm, while the carbon of the trifluoromethylthio group (-SCF₃) would appear as a characteristic quartet around δ 128-132 ppm due to coupling with the three fluorine atoms (¹JCF). rsc.org The six aromatic carbons would appear in the δ 120-140 ppm range, with their exact shifts influenced by the electronic effects of the attached substituents.

The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethylthio group. It is expected to show a single, sharp resonance, as all three fluorine atoms are chemically equivalent. For aryl-SCF₃ compounds, this singlet typically appears in the range of δ -40 to -44 ppm. acs.orgrsc.org

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment. COSY would reveal the coupling network between the adjacent aromatic protons, while HSQC would correlate each proton with its directly attached carbon atom. HMBC would be instrumental in assigning the quaternary carbons by showing correlations over two or three bonds, for instance, from the aromatic protons to the carbon atoms bearing the Br, SCF₃, and CN groups.

Table 2: Predicted NMR Data for this compound

| Nucleus | Experiment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H | 1D | 7.5 - 8.0 | Complex multiplets (ABC system) |

| ¹³C | 1D | 117-120 (CN), 120-140 (Ar), 128-132 (SCF₃) | s (CN), s (Ar), q (¹JCF ≈ 308 Hz) |

| ¹⁹F | 1D | -40 to -44 | s |

While solution NMR averages out anisotropic interactions through rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule's structure and environment in the crystalline state. emory.edu By using techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from powdered samples.

For this compound, ssNMR could be used to identify the presence of different crystalline forms, or polymorphs. Each polymorph would have a unique packing arrangement, leading to distinct chemical shifts for the carbon, nitrogen, and fluorine nuclei. These differences in chemical shifts between the solid state and solution state can provide valuable insights into intermolecular interactions, such as π-stacking or halogen bonding, within the crystal lattice.

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes. montana.edu For this compound, a key dynamic process is the rotation around the aryl-sulfur (C-S) single bond.

Due to the steric hindrance imposed by the bulky bromine and nitrile groups positioned ortho to the trifluoromethylthio substituent, this rotation is expected to be restricted. At low temperatures, this restricted rotation could lead to the existence of distinct, slowly interconverting conformers (atropisomers), which would give rise to separate sets of signals in the NMR spectrum.

By acquiring a series of variable-temperature (VT) NMR spectra, one could observe the broadening and eventual coalescence of these signals as the temperature is raised and the rate of rotation increases. researchgate.net From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the conformational stability.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. davuniversity.org

The IR spectrum of this compound would be dominated by several key absorption bands. The most prominent would be a sharp, medium-intensity band for the nitrile (C≡N) stretching vibration, typically appearing in the 2220-2240 cm⁻¹ region. chempedia.infochemicalbook.com Very strong absorptions corresponding to C-F stretching vibrations of the -SCF₃ group are expected in the 1000-1100 cm⁻¹ range. The aromatic ring would give rise to C=C stretching bands between 1400 and 1600 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹. nih.govorgchemboulder.com The C-Br stretching vibration would be found in the fingerprint region, at a lower frequency of approximately 515-690 cm⁻¹. libretexts.org

Raman spectroscopy would provide complementary information. While the C≡N stretch is also Raman active, non-polar bonds often give stronger Raman signals. This can be particularly useful for observing the C-S and certain aromatic ring vibrations that may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |

| C-F (in -SCF₃) | Stretch | 1000 - 1100 | Strong |

| C-Br | Stretch | 515 - 690 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

For this compound, an X-ray crystal structure would reveal the planarity of the benzonitrile (B105546) ring and the precise orientation of the bromo and trifluoromethylthio substituents relative to it. Of particular interest would be the analysis of intermolecular interactions that govern the crystal packing. Potential interactions could include π-π stacking between adjacent aromatic rings or halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (such as the nitrogen of a nitrile group) on a neighboring molecule. nih.govnih.gov

As this compound is an achiral molecule, the concept of absolute stereochemistry does not apply. It would crystallize in either a centrosymmetric or a non-centrosymmetric space group. The detailed packing information obtained from crystallography is crucial for understanding the material's bulk properties and for rational drug and materials design.

Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

There is no information available in the scientific literature regarding the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration and conformational analysis of chiral molecules. However, for these techniques to be applicable, the compound must be chiral, meaning it is non-superimposable on its mirror image.

Currently, there are no published studies detailing the introduction of a chiral center to the this compound scaffold or the subsequent analysis of its stereoisomers using chiroptical spectroscopy.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Detailed chromatographic methods specifically developed and validated for the purity assessment and analysis of mixtures containing this compound are not described in the available scientific literature. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for determining the purity of chemical compounds and separating components in a mixture.

While it can be inferred that such standard methods would be applicable for the analysis of this compound, specific details regarding stationary phases, mobile phases, detection methods, and validation parameters have not been published. The development of such methods would be crucial for quality control in both research and industrial settings.

Table 1: Hypothetical Chromatographic Purity Assessment Data

This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | HPLC | GC |

| Column | C18 Reverse Phase | Capillary with polar stationary phase |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water gradient | Helium |

| Detector | UV-Vis (Diode Array) | Flame Ionization Detector (FID) |

| Retention Time | Not Determined | Not Determined |

| Limit of Detection | Not Determined | Not Determined |

| Limit of Quantitation | Not Determined | Not Determined |

In-situ Spectroscopic Monitoring of Reactions

There are no specific studies in the scientific literature that employ in-situ spectroscopic techniques to monitor reactions involving this compound. In-situ spectroscopy, which includes techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy performed directly on a reacting mixture, provides real-time information about reaction kinetics, mechanisms, and the formation of intermediates.

The application of these powerful analytical tools to the synthesis or transformation of this compound has not been reported. Such studies would offer valuable insights into the reaction dynamics and could aid in the optimization of synthetic routes.

Table 2: Potentially Applicable In-situ Spectroscopic Techniques

This table outlines techniques that could theoretically be used for reaction monitoring.

| Technique | Potential Information Gained |

| In-situ FTIR | Monitoring of functional group transformations (e.g., disappearance of reactants, appearance of products). |

| In-situ NMR | Detailed structural information on reactants, intermediates, and products in real-time. |

| In-situ Raman | Complementary vibrational information to FTIR, particularly for non-polar bonds. |

Synthesis and Evaluation of Derivatives and Analogs

Design Principles for Structural Modification

The structural modification of 2-bromo-6-(trifluoromethylthio)benzonitrile is guided by several key design principles aimed at tuning its physicochemical and biological properties. The presence of three distinct functional groups—a bromine atom, a trifluoromethylthio (-SCF3) group, and a nitrile (-CN) group—on the aromatic ring provides a versatile platform for derivatization.

The bromine atom at the 2-position is a prime site for modification through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby modulating the steric and electronic properties of the molecule. The choice of the coupling partner is dictated by the desired therapeutic target or material property.

The trifluoromethylthio group at the 6-position significantly influences the lipophilicity and metabolic stability of the compound. The strong electron-withdrawing nature of the -SCF3 group also impacts the reactivity of the aromatic ring. Modifications of this group are less common but can be envisioned to fine-tune the electronic properties and bioavailability.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations introduce new functional groups capable of forming different types of interactions, such as hydrogen bonds, which are critical for biological activity.

Strategies for Introducing New Functional Groups

Several synthetic strategies can be employed to introduce new functional groups onto the this compound scaffold.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the bromine substituent. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be utilized to form new carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aromatic ring, leading to the synthesis of biaryl compounds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethylthio and nitrile groups can activate the aromatic ring for nucleophilic aromatic substitution, although the bromine atom is not an ideal leaving group for this type of reaction. Under specific conditions, strong nucleophiles might displace the bromine.

Modification of the Nitrile Group: The nitrile group can be readily transformed into other functional groups.

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which can then be further derivatized into esters or amides.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can reduce the nitrile to a primary amine. This amine can then be engaged in a variety of reactions, such as acylation or alkylation.

Preparation of Related Compounds through Diversification of the Scaffold

Diversification of the this compound scaffold allows for the creation of a wide range of related compounds with potentially enhanced properties. This can be achieved by systematically varying the substituents at the 2-position and by modifying the nitrile and trifluoromethylthio groups.

A common approach involves a divergent synthesis strategy. A key intermediate, such as the parent compound itself, is synthesized on a larger scale and then subjected to a variety of parallel reactions to generate a library of derivatives. For example, by reacting the parent compound with a diverse set of boronic acids in a Suzuki coupling reaction, a library of 2-aryl-6-(trifluoromethylthio)benzonitriles can be prepared.

Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are crucial strategies in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of this compound, several bioisosteric replacements can be considered.

The nitrile group can be replaced by other functionalities with similar steric and electronic properties, such as an oxadiazole, a thiazole (B1198619), or a tetrazole ring. These heterocycles can mimic the linear geometry and hydrogen bonding capabilities of the nitrile group while potentially improving metabolic stability and cell permeability.

The trifluoromethylthio group is itself often considered a bioisostere of other groups like the trifluoromethyl or nitro group. Its high lipophilicity and metabolic stability make it an attractive substituent in drug design.

The bromine atom can be replaced with other halogens (e.g., chlorine) or with other groups of similar size and electronegativity.

Structure-Reactivity Relationship Studies of Derivatives

Understanding the structure-reactivity relationship (SRR) of derivatives of this compound is essential for predicting their chemical behavior and for designing more effective compounds.

The electronic nature of the substituent introduced at the 2-position significantly influences the reactivity of the entire molecule. Electron-donating groups will increase the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic attack, while electron-withdrawing groups will have the opposite effect.

The reactivity of the nitrile group can also be modulated by the nature of the substituent at the 2-position. An electron-withdrawing group at the 2-position would make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of the derivatives with their observed reactivity or biological activity. Descriptors such as Hammett constants, lipophilicity (logP), and steric parameters can be used to build predictive models.

Libraries of Derivatives for Screening and Property Modulation

The generation of chemical libraries of this compound derivatives is a key strategy for high-throughput screening and the discovery of new lead compounds. These libraries can be designed to explore a wide range of chemical space by systematically varying the substituents at different positions of the scaffold.

Combinatorial chemistry approaches, often facilitated by automated synthesis platforms, can be used to rapidly generate large numbers of derivatives. For example, a library can be constructed by reacting a small set of this compound precursors with a large and diverse collection of building blocks, such as boronic acids, amines, or alcohols.

The resulting libraries can then be screened against various biological targets to identify compounds with desired activities. The data obtained from these screens can be used to further refine the design of new derivatives with improved properties.

Applications in Chemical Synthesis As a Building Block or Reagent

Utilization in the Construction of Heterocyclic Systems

While specific examples detailing the use of 2-Bromo-6-(trifluoromethylthio)benzonitrile in the synthesis of heterocyclic compounds are not extensively documented, the inherent reactivity of its functional groups makes it a promising candidate for such transformations. The nitrile group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, it can undergo reactions with binucleophiles to construct pyrimidine, imidazole, or thiazole (B1198619) ring systems. Furthermore, the bromine atom can be utilized in transition-metal-catalyzed reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings, to introduce substituents that can subsequently participate in intramolecular cyclizations to form fused heterocyclic systems.

Role in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the sequential and controlled introduction of functional groups. This compound can serve as a key starting material in such synthetic endeavors. The bromine atom allows for the introduction of various carbon-based or heteroatom-based fragments through cross-coupling reactions. This enables the construction of a more elaborate molecular scaffold. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing further avenues for molecular elaboration.

Precursor for Advanced Intermediates in Multi-Step Synthesis

In multi-step synthesis, a starting material is often transformed through a series of reactions into a more complex intermediate, which is then carried forward to the final target molecule. This compound is well-suited to be a precursor for such advanced intermediates. For example, a Suzuki coupling reaction at the bromine position could introduce a new aryl or alkyl group, and a subsequent reduction of the nitrile to a primary amine would yield a highly functionalized intermediate that could be used in the synthesis of pharmaceuticals or agrochemicals.

Table 1: Potential Transformations of this compound for the Generation of Advanced Intermediates

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application of Intermediate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl | Synthesis of complex aromatic systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | Precursor for heterocycles, functional materials |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Arylamine | Synthesis of bioactive compounds |

| Nitrile Hydrolysis | Acid or base, heat | Carboxylic acid | Precursor for amides, esters |

| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | Primary amine | Building block for nitrogen-containing compounds |

Development of Novel Reagents Incorporating the Compound

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel reagents. For instance, conversion of the bromine to an organometallic species, such as a Grignard reagent or an organolithium species, would create a potent nucleophile that could be used to introduce the 2-cyano-3-(trifluoromethylthio)phenyl group into other molecules. Additionally, the nitrile group could be transformed into other reactive moieties, such as a tetrazole, which could impart specific properties to the resulting reagent.

Applications in Flow Chemistry and Continuous Synthesis

The application of this compound in flow chemistry and continuous synthesis has not been specifically reported. However, many of the reactions for which this compound is a suitable substrate, such as transition-metal-catalyzed cross-coupling reactions, are increasingly being adapted to flow processes. The use of flow reactors can offer advantages in terms of safety, efficiency, and scalability for reactions involving reactive intermediates or requiring precise control over reaction parameters. Therefore, it is plausible that this compound could be effectively utilized in continuous manufacturing processes for the synthesis of fine chemicals and pharmaceutical intermediates.

Exploration of Catalytic Applications

Investigation as a Ligand in Transition Metal Catalysis

There is no available research demonstrating the use of 2-Bromo-6-(trifluoromethylthio)benzonitrile as a ligand in transition metal catalysis. The potential for the nitrile nitrogen or the thioether sulfur to coordinate with transition metals has not been explored in the context of forming catalytically active complexes.

Potential as an Organocatalyst or Precursor

No studies have been found that investigate this compound as an organocatalyst or as a precursor for the synthesis of organocatalytic molecules.

Role in Chiral Catalysis (if derivatives are chiral)

There is no information on the synthesis of chiral derivatives of this compound or their application in chiral catalysis.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Consistent with the lack of documented catalytic applications, there are no mechanistic studies of any catalytic cycles that involve this compound.

Advanced Materials Science and Supramolecular Chemistry Research

Incorporation into Polymer Architectures and Macromolecules

There is no available research detailing the incorporation of 2-Bromo-6-(trifluoromethylthio)benzonitrile into polymer architectures or macromolecules. The potential for this compound to act as a monomer in polymerization reactions, such as those involving palladium-catalyzed cross-coupling of the bromo- group or polymerization of the nitrile group, has not been reported. Consequently, there are no data on the resulting polymer structures, molecular weights, or material properties.

Self-Assembly Studies and Crystal Engineering

No studies have been published on the self-assembly behavior or crystal engineering of this compound. The interplay of the polar nitrile group, the halogen atom, and the trifluoromethylthio group could theoretically lead to interesting intermolecular interactions, such as halogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for designing self-assembling systems and crystal structures with specific properties. However, the crystal structure of this particular compound and its behavior in solution or the solid state have not been documented in the scientific literature.

Design of Optoelectronic Materials

The potential of this compound in the design of optoelectronic materials has not been investigated. While benzonitrile (B105546) derivatives are sometimes explored for their electronic properties, there are no published predictions or experimental data on the photophysical or electronic characteristics of this compound, such as its absorption and emission spectra, energy levels (HOMO/LUMO), or charge transport capabilities.

Nanomaterials Integration and Hybrid Systems

There is a lack of research on the integration of this compound with nanomaterials or its use in the formation of hybrid systems. The functional groups on the molecule could potentially serve as anchor points for attachment to nanoparticle surfaces or for the templated synthesis of nanostructures. However, no such applications have been reported.

Molecular Recognition and Host-Guest Chemistry

The role of this compound in molecular recognition and host-guest chemistry is another area where research is absent. The specific binding properties of this molecule with potential host or guest molecules have not been studied. Therefore, there are no data on its binding affinities, selectivities, or the thermodynamic parameters of any potential host-guest interactions.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. For 2-Bromo-6-(trifluoromethylthio)benzonitrile, these computational tools could rapidly accelerate the identification of its potential applications.

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical structures and their corresponding properties. By analyzing the unique combination of the bromo, trifluoromethylthio, and nitrile functional groups in this compound, machine learning models could predict its biological activity, toxicity, and physicochemical properties. This predictive power would enable researchers to prioritize the most promising avenues for laboratory investigation, saving significant time and resources. For instance, ML models could screen this compound against a wide array of biological targets to identify potential therapeutic applications.

De Novo Design: Beyond predictive modeling, AI can be employed for the de novo design of novel derivatives of this compound. Generative models can propose new molecular structures with optimized properties, starting from the core scaffold of the parent molecule. This could lead to the creation of new drug candidates, materials with tailored electronic properties, or agrochemicals with enhanced efficacy.

Table 1: Potential AI and Machine Learning Applications for this compound

| Application Area | AI/ML Tool | Potential Outcome |

| Drug Discovery | Predictive ADMET models | Estimation of absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Virtual screening algorithms | Identification of potential protein targets. | |

| Materials Science | Quantum mechanical simulations | Prediction of electronic and optical properties for novel materials. |

| Agrochemicals | QSAR modeling | Design of new herbicides or pesticides with improved activity and safety. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely focus on developing more environmentally benign and efficient synthetic routes.

Atom Economy and Waste Reduction: Traditional synthetic methods often involve multiple steps and the use of hazardous reagents, leading to significant waste generation. Future efforts will likely concentrate on designing synthetic pathways with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. This could involve the use of catalytic methods that minimize the need for stoichiometric reagents.

Alternative Solvents and Energy Sources: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents. Additionally, the use of alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption in the synthesis of this compound and its derivatives.

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Potential Implementation |

| Catalysis | Development of reusable catalysts for key synthetic steps. |

| Safer Solvents | Exploration of aqueous or bio-based solvent systems. |

| Energy Efficiency | Use of microwave-assisted or flow chemistry techniques. |

| Renewable Feedstocks | Investigation of synthetic routes starting from bio-derived materials. |

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the electron-withdrawing nitrile and trifluoromethylthio groups, along with the presence of a bromine atom, make this compound an interesting substrate for exploring novel chemical reactions.

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Future research could explore Suzuki, Stille, Heck, and Sonogashira couplings to introduce a wide range of substituents, thereby creating a library of novel compounds with diverse functionalities. These derivatives could then be screened for various applications.

Functionalization of the Trifluoromethylthio Group: The trifluoromethylthio (-SCF3) group is a key moiety in many modern pharmaceuticals and agrochemicals due to its high lipophilicity and metabolic stability. Research into the selective functionalization of this group in this compound could open up new avenues for molecular design.

Cyclization and Annulation Reactions: The nitrile group can participate in various cyclization and annulation reactions to construct heterocyclic ring systems. Exploring these transformations could lead to the synthesis of novel polycyclic aromatic compounds with interesting photophysical or biological properties.

Interdisciplinary Research Opportunities

The future of chemical research lies in the convergence of different scientific disciplines. This compound, with its unique set of functional groups, presents numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Chemical Biology: In collaboration with biologists and pharmacologists, the potential of this compound and its derivatives as therapeutic agents could be systematically investigated. This could involve screening for activity against various diseases, elucidating mechanisms of action, and optimizing lead compounds.

Materials Science and Engineering: The electronic properties of this compound could be of interest to materials scientists. In partnership with engineers, this compound could be explored as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemical Science: The trifluoromethylthio group is a common feature in modern pesticides. Collaboration with agricultural scientists could lead to the development of new, more effective, and environmentally safer agrochemicals based on the this compound scaffold.

Q & A

Q. How can this compound serve as a precursor for interstellar-relevant aromatic molecules?

- Methodological Answer : Its structural similarity to benzonitrile (detected in space) makes it a candidate for studying prebiotic chemistry.

- Microwave Spectroscopy : Compare rotational transitions with interstellar data to identify analogous molecules .

- Cryogenic Matrix Isolation : Trap the compound in argon matrices at 10 K to simulate interstellar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.